

Comparative Analysis of Chmfl-Pl3KD-317 Kinome Selectivity

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinome Scan Results of **Chmfl-Pl3KD-317**

This guide provides a comparative analysis of the phosphoinositide 3-kinase delta (PI3K δ) inhibitor, **Chmfl-PI3KD-317**, with a focus on its kinome selectivity profile. While the complete raw data from the comprehensive kinome scan of **Chmfl-PI3KD-317** is not publicly available, this document synthesizes published data to offer a comparative overview against other notable PI3K δ inhibitors, idelalisib and umbralisib. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

I. Comparative Selectivity Profile of PI3K δ Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of **Chmfl-Pl3KD-317**, idelalisib, and umbralisib against the four Class I Pl3K isoforms.

Table 1: Comparative IC50 Values (nM) of PI3Kδ Inhibitors Against Class I PI3K Isoforms



Inhibitor	ΡΙ3Κα	РІЗКβ	РІЗКу	ΡΙ3Κδ
Chmfl-PI3KD- 317	62.6[1]	284[1]	202.7[1]	6[1]
Idelalisib	8600[2]	4000[2]	2100[2]	2.5[3][4]
Umbralisib	>10000[5]	1116[5]	1065[5]	22[6]

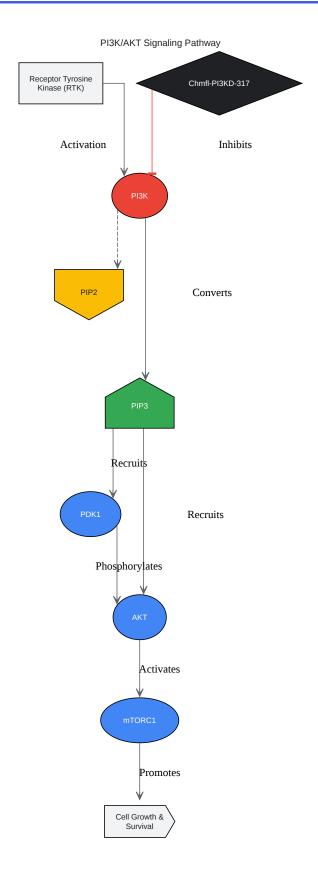
Summary of Selectivity:

- Chmfl-PI3KD-317 demonstrates high potency against PI3Kδ with an IC50 of 6 nM.[1][7][8] It shows a 10-fold selectivity over PI3Kα and greater than 30-fold selectivity over PI3Kβ and PI3Kγ.[1] The primary publication notes that a kinome scan against 468 kinases and their mutants revealed an "excellent selectivity profile" at a concentration of 1 μΜ.[7]
- Idelalisib is a highly selective inhibitor of PI3Kδ with an IC50 of 2.5 nM.[3][4] It exhibits 40- to 300-fold greater selectivity for PI3Kδ over other Class I PI3K isoforms.[3][4] At a concentration of 10 μM, idelalisib did not significantly inhibit other kinases in a broad panel.
 [2]
- Umbralisib is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[9][10] It is highly selective for PI3Kδ over other PI3K isoforms, with over 1000-fold selectivity against PI3Kα.
 [6] It is noted to be a very specific inhibitor of the delta isoform of PI3K.[11]

II. Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.



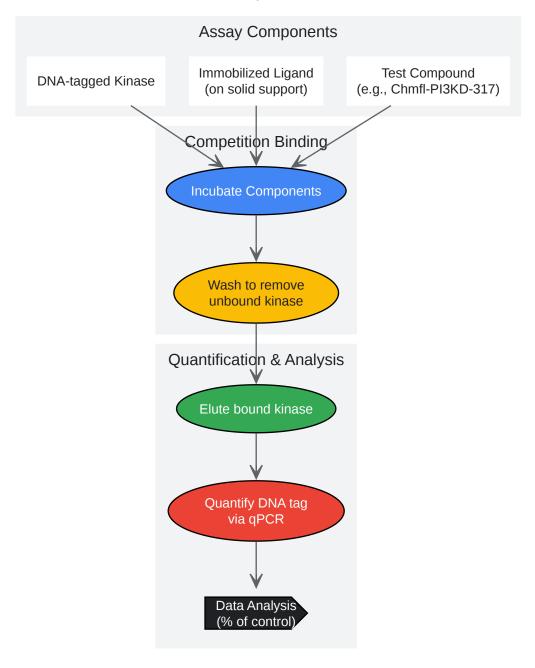


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Caption: PI3K/AKT Signaling Pathway.



KINOMEscan Experimental Workflow



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Caption: KINOMEscan Experimental Workflow.

III. Experimental Protocols



A. PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for determining the IC50 values of inhibitors against PI3K isoforms.

- Reagents and Materials:
 - Recombinant human PI3K isoforms $(\alpha, \beta, \gamma, \delta)$
 - PIP2/PS lipid vesicles (substrate)
 - ATP
 - ADP-Glo™ Kinase Assay kit (Promega)
 - Test compounds (Chmfl-PI3KD-317, idelalisib, umbralisib) dissolved in DMSO
 - Assay plates (e.g., 384-well white plates)
 - Plate reader capable of luminescence detection
- Procedure:
 - 1. Prepare a serial dilution of the test compounds in DMSO.
 - 2. Add the kinase, lipid substrate, and test compound to the wells of the assay plate.
 - 3. Initiate the kinase reaction by adding ATP.
 - 4. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 - 6. Incubate for 40 minutes at room temperature.



- 7. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- 8. Incubate for 30 minutes at room temperature.
- 9. Measure the luminescence using a plate reader.
- 10. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. KINOMEscan® Assay

The KINOMEscan® platform by Eurofins DiscoverX is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.[12][13] The following is a generalized protocol based on publicly available information.[14][15]

- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
 kinase bound to the solid support is quantified via qPCR of the DNA tag.[14]
- Reagents and Materials:
 - A panel of DNA-tagged human kinases.
 - An immobilized, broad-spectrum kinase inhibitor (ligand) on a solid support (e.g., beads).
 - Test compound.
 - · Binding buffer.
 - Wash buffer.
 - Elution buffer.
 - qPCR reagents.
- Procedure:



- 1. The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of a microplate and incubated to allow for binding to reach equilibrium.
- 2. The solid support is washed to remove unbound kinase and test compound.
- 3. The bound kinase is eluted from the solid support.
- 4. The amount of the DNA tag associated with the eluted kinase is quantified using qPCR.
- 5. The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
- 6. For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.[15]

IV. Conclusion

Chmfl-PI3KD-317 is a potent and highly selective inhibitor of PI3K δ . Based on the available IC50 data, its selectivity profile against other Class I PI3K isoforms is comparable to or greater than that of idelalisib and umbralisib. While the full kinome scan data for a direct, quantitative comparison across hundreds of kinases is not publicly available, the initial reports suggest a favorable selectivity profile for **Chmfl-PI3KD-317**, making it a promising candidate for further investigation in PI3K δ -dependent malignancies. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results.

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